molecular formula C20H16O5 B149077 Hatomarubigin A CAS No. 139562-86-0

Hatomarubigin A

Cat. No. B149077
M. Wt: 336.3 g/mol
InChI Key: INDHOTAYTXVPSZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hatomarubigin A is a natural product that has been isolated from Streptomyces sp. SANK 60404. It is a member of the rubiginone family of polyketides and has been shown to have anticancer properties. In We will also list future directions for research on Hatomarubigin A.

Scientific Research Applications

Synthesis and Antibiotic Properties

Hatomarubigin A, an angucycline antibiotic, demonstrates significant potential in scientific research, particularly in its synthesis and antibiotic applications. Parker and Ding (2000) detailed a streamlined synthesis process for Hatomarubigin A, achieving a 41% yield through a Michael addition and intramolecular aldol condensation. This synthesis forms a basis for the production of various angucyclinone antibiotics, including Rubiginone B2 and Antibiotic X-1488E (Parker & Ding, 2000).

Genetic Analysis and Biosynthesis

Izawa et al. (2013) conducted a functional analysis of hatomarubigin biosynthesis genes through heterologous expression. Their research identified a new metabolite, hatomarubigin F, signifying the role of HrbF in regulating oxygenation enzymes. This study highlights the genetic underpinnings in the biosynthesis of hatomarubigins (Izawa et al., 2013).

Kawasaki et al. (2010) also contributed to understanding the genetics of hatomarubigin biosynthesis. They identified the hrb gene cluster in Streptomyces sp., responsible for producing hatomarubigins A, B, C, and D. This discovery provides a genetic framework for studying angucycline biosynthesis (Kawasaki et al., 2010).

Antitumor Activity

Hatomarubigins have been studied for their potential antitumor activity. Hayakawa et al. (1991) isolated a complex of isotetracenone group antibiotics, including hatomarubigins A, B, C, and D, from Streptomyces sp. These compounds were found to enhance the cytotoxicity of colchicine against multidrug-resistant tumor cells, indicating their potential in cancer research (Hayakawa et al., 1991).

properties

CAS RN

139562-86-0

Product Name

Hatomarubigin A

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(3S)-6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C20H16O5/c1-9-6-10-8-13(22)17-18(15(10)12(21)7-9)19(23)11-4-3-5-14(25-2)16(11)20(17)24/h3-5,8-9,22H,6-7H2,1-2H3/t9-/m0/s1

InChI Key

INDHOTAYTXVPSZ-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O

SMILES

CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O

Canonical SMILES

CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O

Other CAS RN

139562-86-0

synonyms

hatomarubigin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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